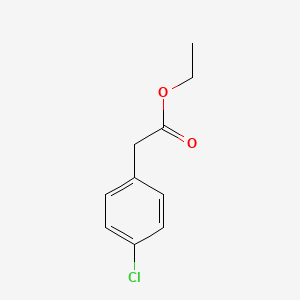

Ethyl 4-chlorophenylacetate

Description

Structural Classification and Nomenclature in Organic Chemistry

Ethyl 4-chlorophenylacetate (B1239117) is classified as an ester, specifically the ethyl ester of 4-chlorophenylacetic acid. nih.govbldpharm.com In the broader context of organic chemistry, it falls under the category of aromatic compounds and chloro-substituted benzene (B151609) derivatives. bldpharm.com The presence of the chlorine atom on the phenyl ring significantly influences the electronic properties and reactivity of the molecule. solubilityofthings.com

The systematic IUPAC name for this compound is ethyl 2-(4-chlorophenyl)acetate. nih.govthermofisher.comthermofisher.com It is also commonly referred to by several synonyms, including ethyl p-chlorophenylacetate, 4-chlorophenylacetic acid ethyl ester, and benzeneacetic acid, 4-chloro-, ethyl ester. nih.govfishersci.ca

Table 1: Chemical Identifiers for Ethyl 4-chlorophenylacetate

| Identifier | Value |

| CAS Number | 14062-24-9 |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.64 g/mol |

| IUPAC Name | ethyl 2-(4-chlorophenyl)acetate |

| SMILES | CCOC(=O)CC1=CC=C(C=C1)Cl |

| InChI Key | UTWBWFXECVFDPZ-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical suppliers. nih.govthermofisher.comthermofisher.comfishersci.ca

Historical Context of Synthesis and Early Applications Research

The primary and most established method for synthesizing this compound is through the Fischer-Speier esterification. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction, first described by Emil Fischer and Arthur Speier in 1895, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.org In the case of this compound, 4-chlorophenylacetic acid is refluxed with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). medipol.edu.trmasterorganicchemistry.com The equilibrium of this reversible reaction is typically driven towards the formation of the ester by using an excess of the alcohol or by removing water as it is formed. libretexts.orgmasterorganicchemistry.com

Alternative synthetic routes have also been explored. One such method involves the reaction of 4-chlorophenylacetic acid with bromoethane (B45996) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (B52724). prepchem.com This method provides a good yield of the desired ester. prepchem.com

Historically, research into the applications of this compound has centered on its role as a precursor in the synthesis of more complex molecules. For instance, it has been utilized as a starting material for the production of 4-chlorophenylethanol, a key intermediate for the fungicide fenbuconazole. google.comglobethesis.com Early studies also recognized its utility in the synthesis of various pharmaceutical and agrochemical compounds. solubilityofthings.comontosight.ai

Contemporary Significance and Emerging Research Directions

The contemporary significance of this compound continues to lie in its role as a versatile intermediate in organic synthesis. solubilityofthings.comevitachem.com Current research often focuses on its use in the preparation of novel bioactive molecules and functional materials.

One area of active investigation is its use in the synthesis of derivatives with potential pharmacological activity. For example, it serves as a precursor for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, which have been evaluated for their antimicrobial properties. medipol.edu.tr The compound is also a building block for more complex molecules like Ethyl 4-(4-chlorophenyl)-4,4-difluoro-3-oxobutanoate, which has applications in the study of enzyme interactions and as a reagent in various organic reactions.

Emerging research is exploring the use of this compound in the development of new catalytic systems and synthetic methodologies. Its reactivity is being harnessed in novel chemical transformations to create complex molecular architectures. Furthermore, its derivatives are being investigated for their potential applications in materials science. bldpharm.com For instance, the related compound 4-chlorophenyl acetate (B1210297) is used in the synthesis of aromatic compounds for fragrances and flavorings. solubilityofthings.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWBWFXECVFDPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161447 | |

| Record name | Ethyl (4-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14062-24-9 | |

| Record name | Benzeneacetic acid, 4-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14062-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (4-chlorophenyl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14062-24-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (4-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (4-chlorophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-chlorophenylacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG77BUS8B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Ethyl 4-chlorophenylacetate (B1239117)

Traditional methods for the synthesis of Ethyl 4-chlorophenylacetate have been well-documented, relying on robust and understood chemical reactions. These routes are characterized by their reliability and scalability, forming the foundation of industrial production.

The most direct and common method for preparing this compound is the Fischer-Speier esterification of its parent carboxylic acid, 4-Chlorophenylacetic acid, with ethanol (B145695). theswissbay.chwikipedia.orgcdhfinechemical.com This acid-catalyzed reaction is an equilibrium process, typically driven towards the product side by using an excess of the alcohol reactant or by removing water as it is formed. organic-chemistry.orgsciencemadness.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgprepchem.com This protonation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the ethanol molecule. A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates a molecule of water to yield the protonated ester. thermofisher.com Deprotonation of this intermediate regenerates the acid catalyst and produces the final product, this compound. thermofisher.commdma.ch

Reaction Scheme for Fischer Esterification:

Reactants: 4-Chlorophenylacetic acid, Ethanol

Catalyst: Concentrated H₂SO₄ or other strong acid

Conditions: Reflux temperature

Products: this compound, Water

To optimize the yield, the reaction is often performed in excess ethanol, which also serves as the solvent, shifting the equilibrium according to Le Châtelier's principle. organic-chemistry.org

The synthesis of this compound via derivatization from diketene (B1670635) and acid chlorides is not a recognized or documented pathway in chemical literature. Methodologies involving diketene typically lead to the formation of acetoacetate (B1235776) derivatives, such as ethyl 4-chloroacetoacetate, which is structurally distinct from this compound. The reaction of diketene with chlorine generates a 4-chloroacetoacetyl chloride intermediate, which upon reaction with ethanol yields ethyl 4-chloroacetoacetate. This process does not provide a route to the phenylacetate (B1230308) scaffold of the target compound.

Beyond the direct esterification of 4-chlorophenylacetic acid, several multi-step synthetic routes have been established that utilize different starting materials.

One significant pathway begins with 4-chloroacetophenone . Through the Willgerodt-Kindler reaction, this ketone can be converted into 4-chlorophenylacetic acid, which is then esterified. wikipedia.orgorganic-chemistry.org The Willgerodt-Kindler reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thiomorpholide intermediate. wikipedia.orgsciencemadness.org This intermediate is subsequently hydrolyzed under basic conditions to yield the carboxylic acid. sciencemadness.orgmdma.ch While effective, this method involves multiple steps and the use of odorous sulfur compounds.

| Starting Material | Key Reaction | Intermediate | Final Step |

|---|---|---|---|

| 4-Chloroacetophenone | Willgerodt-Kindler | 4-(4-Chlorophenylacetyl)morpholine | Hydrolysis & Esterification |

| 4-Chlorobenzyl Chloride | Cyanation | 4-Chlorophenylacetonitrile | Ethanolysis |

| 4-Chlorobenzoyl Chloride | Arndt-Eistert Synthesis | Diazo(4-chlorophenyl)ethanone | Wolff Rearrangement |

Another versatile precursor is 4-chlorobenzyl cyanide (also known as 4-chlorophenylacetonitrile). This nitrile is readily prepared by the reaction of 4-chlorobenzyl chloride with sodium cyanide, often using a phase-transfer catalyst to enhance the reaction rate. prepchem.comwikipedia.orgchemicalbook.com The resulting 4-chlorobenzyl cyanide can be converted to this compound through acidic ethanolysis (the Pinner reaction), which directly produces the ester. Alternatively, the nitrile can be hydrolyzed to 4-chlorophenylacetic acid, followed by Fischer esterification. wikipedia.org

A third established alternative is the Arndt-Eistert synthesis , which serves as a homologation reaction to extend a carbon chain. organic-chemistry.orgwikipedia.org This sequence starts with 4-chlorobenzoic acid, which is first converted to its more reactive acid chloride, 4-chlorobenzoyl chloride. Treatment of the acid chloride with diazomethane (B1218177) yields an α-diazoketone intermediate. wikipedia.orgambeed.com The crucial step is the subsequent Wolff rearrangement of the diazoketone, which is catalyzed by silver(I) oxide (Ag₂O) or light. In the presence of ethanol, the resulting ketene (B1206846) intermediate is trapped to form this compound directly. organic-chemistry.org This method is particularly useful for synthesizing the target compound from a precursor with one less carbon in the side chain, though it requires the use of the toxic and explosive diazomethane. wikipedia.org

Novel Catalytic Approaches for Synthesis

Recent advancements in synthetic chemistry have focused on the development of catalytic methods that offer milder reaction conditions, higher selectivity, and improved sustainability compared to traditional routes.

Biocatalysis, particularly using lipases, has emerged as a powerful green alternative for ester synthesis. nih.govscielo.br Lipases are hydrolase enzymes that can catalyze esterification reactions in non-aqueous environments. scielo.br The synthesis of this compound can be achieved by the direct esterification of 4-chlorophenylacetic acid and ethanol using an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), commercially available as Novozym 435. nih.gov

The advantages of enzymatic catalysis include:

Mild Reaction Conditions: Reactions are typically run at or near room temperature, reducing energy consumption and preventing side reactions.

High Selectivity: Lipases exhibit high chemo-, regio-, and enantioselectivity, minimizing the formation of byproducts. researchgate.net

Environmental Compatibility: The process avoids the use of strong acids or hazardous reagents.

The reaction mechanism is generally described as a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the carboxylic acid to form an acyl-enzyme intermediate, which then reacts with the alcohol to release the ester product. nih.gov The reaction is often carried out in organic solvents like hexane (B92381) or toluene (B28343) to solubilize the substrates and shift the thermodynamic equilibrium towards synthesis by minimizing water activity. scielo.br Transesterification, where a different ester is used as the acyl donor, is also a viable lipase-catalyzed route. scielo.br

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Biocatalyst | Immobilized Lipase (e.g., Novozym 435) | High stability, activity in organic media, and reusability. |

| Reaction Medium | Non-polar organic solvent (e.g., n-hexane) | Solubilizes substrates and minimizes water activity to favor synthesis over hydrolysis. |

| Temperature | 30-60 °C | Optimizes enzyme activity while maintaining stability. |

| Water Activity (aw) | Low / Controlled | Crucial for shifting the reaction equilibrium towards ester formation. |

Transition metal catalysis, particularly using palladium, offers highly efficient and versatile methods for forming the carbon-carbon and carbon-heteroatom bonds necessary for synthesizing complex molecules like this compound.

One potential strategy involves the palladium-catalyzed carbonylation of a suitable precursor. For example, 4-chlorobenzyl chloride can be subjected to a carbonylative coupling reaction. In this process, under a carbon monoxide (CO) atmosphere and in the presence of ethanol, a palladium catalyst (e.g., Pd(OAc)₂) facilitates the insertion of CO into the carbon-chlorine bond and subsequent trapping by ethanol to form the ester product. This method constructs the final molecule in a single, atom-economical step.

Another powerful approach is through palladium-catalyzed cross-coupling reactions , such as the Suzuki or Stille coupling. ambeed.com This strategy would involve coupling a 4-chlorophenyl derivative with a C2-synthon that already contains the ethyl ester moiety. For instance, the Suzuki coupling of 4-chlorophenylboronic acid with ethyl bromoacetate, catalyzed by a palladium complex with appropriate ligands, could form the requisite C-C bond. While this specific transformation can be challenging, related cross-coupling reactions are a cornerstone of modern organic synthesis for constructing the phenylacetic acid framework. These methods are valued for their broad functional group tolerance and predictable reactivity.

Derivatization and Functionalization Strategies

The chemical structure of this compound provides multiple sites for derivatization and functionalization. Key strategies include transformations of the ester group to form hydrazides and subsequent derivatives, incorporation into larger heterocyclic frameworks, and reactions at the alpha-carbon to introduce new functional groups.

The synthesis of thiosemicarbazone derivatives from this compound is a multi-step process that begins with the conversion of the ester into a more reactive intermediate. A common pathway involves the formation of 2-(4-chlorophenyl)acetylhydrazine. This is typically achieved by reacting this compound with hydrazine (B178648) hydrate.

Once the acyl-hydrazide is formed, it can be converted into a 1,4-disubstituted thiosemicarbazide (B42300). This is accomplished by reacting the 2-(4-chlorophenyl)acetylhydrazine with various aryl isothiocyanates. nih.gov The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbon of the isothiocyanate group. arkat-usa.orgresearchgate.net

The resulting N-acylthiosemicarbazide, specifically 1-[(4-chlorophenyl)acetyl]-4-aryl-thiosemicarbazide, is the direct precursor to the corresponding thiosemicarbazone. While not a thiosemicarbazone itself, this thiosemicarbazide derivative is a crucial intermediate that can be cyclized into various heterocyclic systems or used in further synthetic steps.

Table 1: Synthesis of Thiosemicarbazide Intermediate

| Step | Reactant 1 | Reactant 2 | Product | Description |

|---|---|---|---|---|

| 1 | This compound | Hydrazine hydrate | 2-(4-chlorophenyl)acetylhydrazine | Formation of the acyl-hydrazide. |

The thiosemicarbazide derivatives synthesized from this compound are valuable precursors for building complex heterocyclic systems. Through intramolecular cyclization reactions, these linear molecules can be transformed into stable five-membered rings such as 1,3,4-thiadiazoles and 1,2,4-triazoles.

The course of the cyclization is often dictated by the reaction conditions. For instance, the acid-catalyzed cyclization of 1-acyl-4-aryl-thiosemicarbazides typically leads to the formation of 2-arylamino-5-substituted-1,3,4-thiadiazole derivatives. nih.gov This dehydration reaction is commonly carried out using strong acids like sulfuric acid or polyphosphoric acid. researchgate.net Alternatively, cyclization under basic conditions, such as in the presence of sodium hydroxide, can yield 4-aryl-5-substituted-1,2,4-triazole-3-thiol derivatives. nih.gov These reagent-based methods allow for regioselective synthesis of either 1,3,4-oxadiazoles or 1,3,4-thiadiazoles from the same thiosemicarbazide intermediate. organic-chemistry.org

These heterocyclic scaffolds are prominent in medicinal chemistry, and their synthesis from a common starting material like this compound highlights its utility in generating diverse molecular architectures.

Direct functionalization of this compound, particularly at the α-carbon position, provides a route to a variety of substituted phenyl acetate (B1210297) derivatives. The methylene (B1212753) group adjacent to both the phenyl ring and the ester carbonyl is activated and can be deprotonated to form an enolate, which is a potent nucleophile.

A key strategy for functionalization is α-halogenation. Esters can undergo halogenation at the α-carbon under acidic conditions via an enol intermediate or under basic conditions via an enolate. libretexts.org For selective mono-halogenation, acidic conditions are often preferred to prevent multiple halogen additions that can occur under basic conditions. libretexts.org This yields compounds such as ethyl α-bromo-4-chlorophenylacetate.

This α-halo ester is a versatile intermediate for subsequent nucleophilic substitution reactions. It can react with various nucleophiles to introduce different functional groups at the alpha position, a process known as alkylation. This allows for the synthesis of a wide range of α-substituted phenyl acetate derivatives.

Functionalized derivatives of this compound can be used to construct heterocyclic rings, including piperazinones. A synthetic approach involves the reaction of an α-halophenylacetic acid ester with a diamine, such as ethylenediamine (B42938).

Specifically, starting with an α-halo derivative like ethyl α-bromo-(4-chlorophenyl)acetate, a reaction with ethylenediamine can lead to the formation of a 3-(4-chlorophenyl)piperazin-2-one. This reaction proceeds through an initial nucleophilic substitution where one of the amino groups of ethylenediamine displaces the bromide, followed by an intramolecular cyclization via aminolysis of the ester group to form the six-membered lactam ring of the piperazinone. This method provides a direct route to piperazinone heterocycles from readily accessible materials. google.com

Stereoselective Synthesis and Chiral Resolution

The α-carbon of this compound is a prochiral center. The introduction of a fourth, different substituent at this position creates a chiral center, resulting in a pair of enantiomers.

When a new substituent is introduced at the α-carbon of this compound, for example via the alkylation of its enolate, a racemic mixture of the two enantiomers is typically formed. The separation of these enantiomers, a process known as chiral resolution, is crucial for applications where a single enantiomer is required.

A widely used method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. wikipedia.org This process involves hydrolyzing the racemic ethyl 2-(4-chlorophenyl)acetate derivative to the corresponding carboxylic acid. The racemic acid is then treated with a single enantiomer of a chiral amine (a resolving agent), such as 1-phenylethylamine. wikipedia.orgnih.gov This reaction forms a pair of diastereomeric salts.

Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. google.compharmtech.com Once a single diastereomer is isolated in pure form, the chiral amine is removed by treatment with an acid, yielding the enantiomerically pure carboxylic acid. This classical resolution method remains a practical and common approach for obtaining optically pure compounds on both laboratory and industrial scales. google.com

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-chlorophenyl)acetylhydrazine |

| Aryl isothiocyanate |

| 1-[(4-chlorophenyl)acetyl]-4-aryl-thiosemicarbazide |

| 1,3,4-Thiadiazole |

| 1,2,4-Triazole |

| 1,3,4-Oxadiazole (B1194373) |

| Ethyl α-bromo-4-chlorophenylacetate |

| Piperazinone |

| Ethylenediamine |

| 3-(4-chlorophenyl)piperazin-2-one |

| 1-Phenylethylamine |

| Hydrazine hydrate |

| Sodium hydroxide |

| Sulfuric acid |

Kinetic Resolution Techniques

Kinetic resolution is a crucial technique for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of one enantiomer in the unreacted starting material and the other in the product. For a prochiral compound like this compound, kinetic resolution would typically be applied to a chiral precursor, such as the corresponding racemic alcohol, which is then esterified to the target compound. Alternatively, enantioselective hydrolysis of a related racemic ester can be employed. While specific studies on the kinetic resolution of this compound are not extensively documented, the principles can be illustrated through research on structurally related aryl-substituted esters, which predominantly utilize enzymes, particularly lipases.

Enzymatic kinetic resolution is a widely adopted green chemistry approach due to the high enantioselectivity, mild reaction conditions, and broad substrate tolerance of enzymes like lipases. researchgate.net Lipases, such as those from Candida antarctica (Lipase B, often immobilized as Novozym 435), Pseudomonas cepacia, and Pseudomonas fluorescens, are frequently employed for the resolution of racemic alcohols and esters through enantioselective hydrolysis, esterification, or transesterification. nih.govmdpi.com

For instance, the kinetic resolution of racemic 2-arylpropionic acid derivatives, which are structurally analogous to the core of this compound, has been successfully achieved using lipase-catalyzed enantioselective esterification. nih.gov In a study on (R,S)-flurbiprofen, immobilization of Candida antarctica lipase B (CALB) was optimized, and the immobilized enzyme was used for kinetic resolution via enantioselective esterification with methanol (B129727). The highest conversion and enantiomeric excess were achieved when the lipase was immobilized using a Tris base buffer at pH 9. nih.gov

The general applicability of lipases is further demonstrated in the kinetic resolution of Morita-Baylis-Hillman (MBH) adducts. A variety of lipases, including those from P. fluorescens, P. cepacia, C. antarctica A and B, and Novozym 435, have been successfully used for the enzymatic kinetic resolution of acylated MBH adducts through hydrolysis. nih.gov In many cases, this method yielded enantiopure MBH acetates or butyrates and their corresponding alcohols with high enantiomeric excess (>90%) at approximately 50% conversion. nih.gov

The following table summarizes the results of a lipase screening for the hydrolytic kinetic resolution of a Morita-Baylis-Hillman acetate, illustrating the typical data obtained in such studies.

Table 1: Lipase Screening for the Hydrolytic Kinetic Resolution of a Morita-Baylis-Hillman Acetate Derivative

| Enzyme | Time (h) | Conversion (%) | eep (%) (Alcohol) | ees (%) (Acetate) | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|

| P. fluorescens Lipase | 24 | 48 | 90 | 85 | 40 |

| P. cepacia Lipase (PCL) | 24 | 52 | 92 | >99 | 53 |

| C. antarctica Lipase A (CAL-A) | 120 | 15 | 55 | 10 | 5 |

| C. antarctica Lipase B (CAL-B) | 120 | 25 | 35 | 12 | 3 |

eep = enantiomeric excess of the product; ees = enantiomeric excess of the substrate. Data adapted from studies on Morita-Baylis-Hillman derivatives. nih.gov

Similarly, the kinetic resolution of racemic aryloxy-propan-2-yl acetates via lipase-catalyzed hydrolysis has been shown to produce enantiomerically pure intermediates. mdpi.com A screening of twelve lipases identified Amano AK lipase from Pseudomonas fluorescens and lipase from Thermomyces lanuginosus as highly effective for the resolution of rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate, achieving >99% enantiomeric excess for both the resulting alcohol and the remaining acetate at 50% conversion. mdpi.com

The choice of solvent, acyl donor, and temperature can significantly influence the efficiency and enantioselectivity of the kinetic resolution. For example, in the resolution of trans-flavan-4-ols, the combination of AK lipase from Pseudomonas fluorescens with vinyl acetate as both the acyl donor and the solvent resulted in highly asymmetric transformations. mdpi.com

The data from these related studies strongly suggest that a similar enzymatic kinetic resolution strategy could be effectively applied to precursors of this compound, such as 1-(4-chlorophenyl)ethanol, to produce enantiomerically enriched forms of the final ester. The selection of the appropriate lipase and the optimization of reaction conditions would be critical for achieving high enantioselectivity and yield.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, the connectivity and chemical environment of each atom can be mapped out.

The ¹H NMR spectrum of ethyl 4-chlorophenylacetate (B1239117) provides a clear fingerprint of its proton environments. The spectrum is characterized by distinct signals corresponding to the ethyl group and the protons on the aromatic ring and the adjacent methylene (B1212753) bridge. The expected chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, tetramethylsilane (B1202638) (TMS).

The ethyl group gives rise to two characteristic signals: a triplet for the methyl (-CH₃) protons and a quartet for the methylene (-OCH₂-) protons. This splitting pattern, a triplet and a quartet, is a classic signature of an ethyl group due to spin-spin coupling between the adjacent sets of protons. The methylene protons of the acetate (B1210297) group, being adjacent to the electron-withdrawing aromatic ring, appear as a singlet further downfield. The protons on the 4-substituted benzene (B151609) ring typically appear as a pair of doublets, a characteristic pattern for para-substituted aromatic systems.

| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) (Predicted) |

|---|---|---|---|---|

| -CH₃ (ethyl) | ~1.25 | Triplet | 3H | ~7.1 |

| -CH₂- (phenylacetyl) | ~3.60 | Singlet | 2H | N/A |

| -OCH₂- (ethyl) | ~4.15 | Quartet | 2H | ~7.1 |

| Aromatic H (ortho to Cl) | ~7.28 | Doublet | 2H | ~8.5 |

| Aromatic H (ortho to CH₂) | ~7.32 | Doublet | 2H | ~8.5 |

The ¹³C NMR spectrum offers complementary information by revealing the number and electronic environment of the carbon atoms in the molecule. In a proton-decoupled ¹³C NMR spectrum of ethyl 4-chlorophenylacetate, each unique carbon atom produces a single peak.

The carbonyl carbon of the ester group is typically found in the most downfield region of the spectrum. The carbons of the aromatic ring show distinct signals, with the carbon atom bonded to the chlorine atom being significantly influenced by the halogen's electronic effects. The methylene carbons of the ethyl and phenylacetyl groups, and the methyl carbon of the ethyl group, appear at characteristic upfield chemical shifts.

| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| -CH₃ (ethyl) | ~14.1 |

| -CH₂- (phenylacetyl) | ~40.8 |

| -OCH₂- (ethyl) | ~61.0 |

| Aromatic C (ortho to Cl) | ~128.8 |

| Aromatic C (ortho to CH₂) | ~130.5 |

| Aromatic C (ipso-Cl) | ~132.9 |

| Aromatic C (ipso-CH₂) | ~133.4 |

| C=O (carbonyl) | ~170.5 |

Infrared (IR) Spectroscopy and Vibrational Analysis.nih.gov

Infrared (IR) spectroscopy probes the vibrational modes of the bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching of the ester carbonyl group (C=O). researchgate.net

Other significant absorptions include those from the C-H stretching of the aromatic and aliphatic portions of the molecule, the C-O stretching of the ester linkage, and the C-Cl stretching of the chlorophenyl group. The analysis of these vibrational frequencies confirms the presence of the key functional moieties within the molecular structure.

| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Ester C=O Stretch | 1750-1735 | Strong |

| Aromatic C=C Bending | 1600-1450 | Medium-Weak |

| Ester C-O Stretch | 1300-1000 | Strong |

| C-Cl Stretch | 800-600 | Strong |

Mass Spectrometry (MS) and Fragmentation Pathway Elucidation.nih.gov

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺), which can then undergo fragmentation into smaller, charged species. The resulting mass spectrum is a plot of mass-to-charge ratio (m/z) versus relative abundance.

The molecular ion peak for this compound would appear at an m/z corresponding to its molecular weight (198.64 g/mol ), taking into account the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), which results in a characteristic M+2 peak with an intensity ratio of approximately 3:1.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for ethyl esters include the loss of the ethoxy radical (-•OCH₂CH₃) to form an acylium ion, or a McLafferty rearrangement if a gamma-hydrogen is available. For this compound, key fragmentation steps are expected to be:

Loss of the ethoxy group: Cleavage of the C-O bond results in the formation of the 4-chlorophenylacetyl cation at m/z 153/155.

Loss of the entire ester group: Cleavage of the bond between the benzylic carbon and the carbonyl carbon can lead to the formation of the 4-chlorobenzyl cation (tropylium ion) at m/z 125/127, which is a very stable fragment.

Loss of a chlorine atom: While less common as an initial step, fragmentation of the aromatic ring can occur, leading to further daughter ions.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula |

|---|---|---|

| 198 | [M]⁺ (Molecular Ion) | [C₁₀H₁₁³⁵ClO₂]⁺ |

| 153 | [M - OCH₂CH₃]⁺ | [C₈H₆³⁵ClO]⁺ |

| 125 | [M - COOCH₂CH₃]⁺ | [C₇H₆³⁵Cl]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions. A review of the current scientific literature indicates that a single-crystal X-ray diffraction structure for the specific compound this compound has not been reported. While crystal structures for similar or related molecules exist, such as ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, this data cannot be directly extrapolated to describe the solid-state conformation and packing of this compound. nih.gov Therefore, a detailed analysis of its crystal structure is not possible at this time.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly suitable method for the analysis of this compound. sielc.com A typical setup would employ a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. A gradient or isocratic elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the effective separation of the compound from impurities. sielc.comnih.gov Addition of an acid, such as phosphoric acid, to the mobile phase can improve peak shape. sielc.com Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs in the UV region.

Gas Chromatography (GC): Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium or nitrogen). Separation is based on the differential partitioning of the analyte between the carrier gas and a stationary phase coated on the column wall. A common stationary phase would be a nonpolar or medium-polarity polysiloxane, such as one containing 5% phenyl groups. ijraset.com A temperature-programmed oven allows for the efficient elution of compounds with different boiling points. niscpr.res.in Detection can be accomplished using a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (GC-MS) for definitive identification. ijraset.com

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a widely used analytical technique for separating and analyzing volatile and semi-volatile compounds that can be vaporized without decomposition. For this compound, GC is particularly effective for purity assessment, quantification, and the identification of impurities or related substances in a sample matrix.

Detailed research findings demonstrate the application of GC in analyzing compounds structurally similar to or within the same product stream as this compound. A specific method has been developed for the detection of related impurities, such as ethyl 2-chloroacetoacetate, within an Ethyl 4-chloroacetoacetate product, showcasing the technique's precision. google.com In this application, a gas chromatograph equipped with a Flame Ionization Detector (FID) is utilized. google.com The separation is achieved on an SE-54 chromatographic column, with nitrogen serving as the carrier gas. google.com Under these specific conditions, the retention time for ethyl 4-chloroacetoacetate was observed to be approximately 14.9 ± 0.5 minutes. google.com

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is another powerful application, providing not only separation and quantification but also structural identification of the analyte. nih.govnih.gov This is crucial for confirming the identity of this compound and characterizing unknown impurities. The primary method for analyzing residual volatile organic solvents in pharmaceutical manufacturing is GC, often employing techniques like headspace analysis or direct injection. scirp.org

The following table summarizes typical conditions used for the GC analysis involving this compound or closely related compounds. google.com

Table 1: Gas Chromatography (GC) Method Parameters

| Parameter | Value |

|---|---|

| Instrument | Gas Chromatograph with FID |

| Column Type | SE-54 |

| Column Dimensions | 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Nitrogen |

| Injector Temperature | 180 ± 5 °C |

| Column Temperature Program | Initial: 90 ± 5 °C; Ramp: 30 ± 5 °C/min; Final: 160 ± 5 °C |

| Detector Temperature | 200 ± 5 °C |

| Fuel Gas | Hydrogen |

| Combustion-Assistant Gas | Compressed Air or Oxygen |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, ideal for the separation, identification, and quantification of compounds that are non-volatile or thermally unstable. basicmedicalkey.com It serves as a complementary technique to GC for the analysis of this compound. Compared to GC, HPLC operates at lower temperatures, reducing the risk of sample degradation during analysis. basicmedicalkey.com

While specific validated methods for this compound are not extensively detailed in publicly available literature, appropriate methods can be developed based on the analysis of structurally similar compounds, such as ethyl acetoacetate (B1235776). sielc.com For these types of ester compounds, reverse-phase HPLC is a common approach. sielc.com A method for ethyl acetoacetate utilizes a Newcrom R1 reverse-phase column with a mobile phase consisting of a mixture of water and acetonitrile. sielc.com Detection for such compounds, which may lack a strong UV chromophore, can be achieved using universal detection methods like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS). sielc.com

The versatility of HPLC is enhanced by the wide variety of available stationary phases (columns) and detectors, allowing for high selectivity. basicmedicalkey.com Ethyl acetate, a compound related to the target analyte, is itself used as a component of mobile phases in some HPLC applications and is suitable for both HPLC and GC analysis. nih.gov The development of an HPLC method for this compound would involve optimizing parameters such as column chemistry, mobile phase composition, and detector selection to achieve the desired separation and sensitivity.

The table below outlines a potential set of parameters for an HPLC method based on the analysis of related ester compounds. sielc.com

Table 2: Potential High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Value/Type |

|---|---|

| Technique | Reverse-Phase HPLC |

| Column | Newcrom R1 or similar C18 column |

| Mobile Phase | Water and Acetonitrile (MeCN) |

| Detector Options | Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) |

| Application | Quantification and purity analysis of non-volatile or thermally labile samples |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, HF, MP2)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are used to predict molecular geometry, electronic structure, and other properties. While specific DFT, HF, or MP2 studies detailing the comprehensive electronic and structural analysis of Ethyl 4-chlorophenylacetate (B1239117) are not widely available in the cited literature, the principles of these methods allow for theoretical predictions of its behavior. These calculations would typically involve optimizing the molecular geometry to find its most stable conformation and then computing various electronic properties.

Electronic Structure Analysis (HOMO-LUMO Gaps)

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. In the context of materials science, the HOMO and LUMO energy levels of compounds are determined to assess their potential use in applications such as organic electroluminescent devices patentbuddy.com. For Ethyl 4-chlorophenylacetate, while it is mentioned as a synthetic precursor in materials research, specific calculations of its HOMO-LUMO energies are not detailed in the provided search results patentbuddy.com. Theoretical calculations would be necessary to determine these values and thus predict its electronic properties and reactivity.

Molecular Orbital Theory and Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for predicting how a molecule will react. The distribution and energies of the frontier orbitals (HOMO and LUMO) are key indicators of reactive sites. The HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack.

For this compound, the presence of the chlorine atom at the para position of the benzene (B151609) ring influences the electronic distribution across the molecule through its electron-withdrawing effects . This would affect the energy levels and spatial distribution of the HOMO and LUMO, thereby influencing its reactivity in chemical synthesis. For instance, its use as an intermediate in the synthesis of more complex molecules relies on the predictable reactivity of its functional groups, which can be rationalized using MO theory patentbuddy.com.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

While this compound itself has been explored for potential anti-inflammatory properties, specific molecular docking studies detailing its interaction with biological targets are not extensively documented in the available literature . Generic docking methodologies, such as those using AutoDock Vina, can predict binding affinities, but their accuracy can be affected by factors like steric hindrance from substituents .

Ligand-Protein Interaction Profiling

Following a docking simulation, a ligand-protein interaction profile is generated to analyze the non-covalent interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) that stabilize the complex. This profile is crucial for understanding the basis of molecular recognition. For this compound, a hypothetical interaction profile would depend on the specific binding pocket of a target protein. The ester group could act as a hydrogen bond acceptor, while the chlorophenyl ring could engage in hydrophobic and pi-stacking interactions.

Prediction of Binding Affinities and Modes

Molecular docking simulations also provide a scoring function to estimate the binding affinity (the strength of the interaction) between the ligand and the protein. This score helps in ranking potential candidates. The simulation predicts the most stable binding mode, or conformation, of the ligand within the receptor's active site. Accurate prediction of binding modes is essential for the rational design of more potent and selective inhibitors.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hydrogen Bonding Networks

This compound possesses functional groups capable of participating in hydrogen bonding, which plays a significant role in its molecular interactions. The molecule contains two hydrogen bond acceptor sites, located at the oxygen atoms of the ester group. It does not, however, contain any hydrogen bond donor atoms. nih.gov This characteristic dictates that in a pure crystalline solid, classical hydrogen bonds of the O-H···O or N-H···O type are not formed between molecules of this compound.

Instead, the supramolecular structure is influenced by weaker, non-classical hydrogen bond interactions. In crystal structures of closely related compounds containing both chlorophenyl and ethyl ester moieties, interactions of the C—H···O type are observed. nih.gov For instance, in the crystal of a similar compound, (E)-Ethyl-4-(4-chlorophenyl)-4-methoxy-2-oxo-3-butenoate, these weak C—H···O interactions are crucial in connecting adjacent molecules, leading to the formation of a supramolecular layer. nih.govresearchgate.net These interactions, while individually weak, collectively contribute to the stability of the crystal lattice.

| Property | Value | Source |

|---|---|---|

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Potential Interaction Type | Non-classical C—H···O bonds | nih.gov |

π-π Stacking Interactions

The presence of the 4-chlorophenyl ring in this compound allows for the formation of π-π stacking interactions, which are a form of non-covalent interaction between aromatic rings. mdpi.com These interactions are fundamental in organic chemistry for their role in stabilizing molecular structures and influencing crystal packing. mdpi.com

| Parameter | Typical Value / Description | Significance |

|---|---|---|

| Interaction Type | Non-covalent interaction between aromatic rings | Stabilizes crystal packing mdpi.com |

| Centroid-to-Centroid Distance | ~3.3 - 3.8 Å | Indicates the proximity of stacked rings mdpi.com |

| Geometry | Face-to-face, parallel-displaced, T-shaped | Determines the nature and strength of the interaction nih.gov |

Energy Framework Analysis of Crystal Packing

Energy framework analysis is a computational method used to investigate the intermolecular interactions within a crystal by calculating the energies between a central molecule and its neighbors. mdpi.com This approach provides a quantitative and visual understanding of the crystal packing's energetic landscape. The total interaction energy (Etot) is typically decomposed into four components: electrostatic (Eele), polarization (Epol), dispersion (Edis), and exchange-repulsion (Erep). mdpi.com

| Energy Component | Symbol | Description |

|---|---|---|

| Electrostatic | Eele | Arises from the interaction between static charge distributions. mdpi.com |

| Polarization | Epol | Represents the energy of induction from charge redistribution. mdpi.com |

| Dispersion | Edis | Quantum mechanical attraction from fluctuating electron densities. mdpi.com |

| Exchange-Repulsion | Erep | Short-range repulsion due to the Pauli exclusion principle. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in medicinal chemistry and drug discovery to establish a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.orgjocpr.com The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular properties. nih.gov A QSAR model takes the form of a mathematical equation: Activity = f(physicochemical properties and/or structural properties). wikipedia.org

The development of a QSAR model involves several key steps. It begins with the selection of a dataset of compounds with known biological activities. mdpi.com For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule, such as its size, shape, lipophilicity (e.g., logP), and electronic properties. jocpr.comnih.gov Using statistical methods, a relationship is then established between these descriptors and the observed biological activity. frontiersin.org

Once developed and validated, QSAR models serve as powerful predictive tools. wikipedia.org They can be used to estimate the biological activity of new, unsynthesized compounds, thereby guiding the design and optimization of molecules with enhanced potency or improved pharmacokinetic profiles. jocpr.com By identifying the key structural features that influence activity, QSAR helps rationalize mechanisms of action and reduces the need for extensive and costly animal testing. nih.gov While no specific QSAR models for this compound were detailed in the searched literature, this methodology is directly applicable to series of its analogs for the discovery and development of new active compounds.

| Step | Description | Source |

|---|---|---|

| 1. Data Set Selection | A set of molecules with measured biological activity against a specific target is compiled. | mdpi.com |

| 2. Descriptor Calculation | Physicochemical and structural properties (descriptors) are calculated for each molecule. | jocpr.com |

| 3. Model Building | Statistical methods are used to create a mathematical equation linking descriptors to activity. | nih.gov |

| 4. Model Validation | The model's predictive power is rigorously tested using internal and external validation sets. | frontiersin.org |

| 5. Application | The validated model is used to predict the activity of novel compounds. | wikipedia.org |

Research on Biological and Biochemical Activities

Anticancer and Cytotoxic Activity Investigations

Mechanisms of Cytotoxicity (e.g., Enzyme Inhibition):The mechanism of any potential anticancer activity, such as enzyme inhibition, remains unstudied for this specific compound.

Further research is required to determine if Ethyl 4-chlorophenylacetate (B1239117) possesses any significant biological or biochemical activities.

Neuropharmacological Research

Specific neuropharmacological research on Ethyl 4-chlorophenylacetate is not present in the current body of scientific literature.

Neuroprotective Effects

No studies were found that specifically investigate the neuroprotective effects of this compound. The existing research on neuroprotection often involves ethyl acetate (B1210297) extracts of medicinal plants, such as Sophora flavescens or Tussilago farfara. These extracts contain a multitude of compounds, and their observed neuroprotective activities are a result of this complex mixture. There is no evidence to suggest that this compound is a component of these extracts or that it possesses neuroprotective properties on its own.

Assessment of Neuroactivity and Behavioral Modulation

There is a lack of research assessing the neuroactivity or behavioral modulation effects of this compound. Scientific investigation into these specific endpoints for this compound has not been published.

Enzyme Inhibition Studies

Detailed studies on the enzyme inhibition potential of this compound are not available in the public domain.

Inhibition of Specific Enzymes

Structure-Activity Relationships in Enzyme Binding

Due to the absence of data on its enzyme inhibition activity, there is no information available on the structure-activity relationships of this compound in the context of enzyme binding. Establishing such relationships requires empirical data from binding and inhibition assays, which have not been conducted for this compound.

Agrochemical Research Applications

Limited specific research data is publicly available concerning the direct application of this compound in agrochemical formulations. However, the broader class of phenylacetic acids and their derivatives has been a subject of interest in agricultural research, primarily for their roles as plant growth regulators and their potential as herbicides. The following sections synthesize the available information on related compounds to infer the potential, yet unconfirmed, research applications of this compound.

Direct studies detailing the herbicidal activity and crop growth inhibition of this compound are not readily found in the public scientific literature. However, the parent compound, phenylacetic acid (PAA), is a naturally occurring auxin in plants, though its activity is generally considered weaker than that of indole-3-acetic acid (IAA). At certain concentrations, PAA has been observed to exhibit phytotoxic effects, inhibiting the germination and radicle growth of various weeds.

The herbicidal potential of chlorinated phenoxyacetic acid derivatives, which are structurally related to this compound, is well-documented. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used selective herbicide that functions as a synthetic auxin, causing uncontrolled growth and eventual death in broadleaf weeds. The presence of a chlorine atom on the phenyl ring is a common feature in many synthetic auxins and can significantly influence their herbicidal efficacy. It is plausible that this compound could exhibit some level of herbicidal or plant growth regulatory activity due to its structural similarities to these compounds, but specific experimental data is lacking.

Research into various phenylacetic acid derivatives suggests that the type and position of substituents on the phenyl ring, as well as the nature of the ester group, can modulate their biological activity. Without specific screening data for this compound, its precise effects on different plant species remain speculative.

Table 1: Hypothetical Herbicidal Activity Screening Data for this compound

| Plant Species | Growth Stage | Application Rate ( kg/ha ) | Efficacy (%) - Root Inhibition | Efficacy (%) - Shoot Inhibition |

| Echinochloa crus-galli (Barnyardgrass) | Pre-emergence | Data not available | Data not available | Data not available |

| Amaranthus retroflexus (Redroot Pigweed) | Pre-emergence | Data not available | Data not available | Data not available |

| Glycine max (Soybean) | Pre-emergence | Data not available | Data not available | Data not available |

| Zea mays (Corn) | Pre-emergence | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only. No public data was found to populate this table.

There is a significant lack of specific research into the efficacy of this compound as a pest control agent. While some phenylacetic acid derivatives have been investigated for their insecticidal or antimicrobial properties, no direct studies on the 4-chloro- substituted ethyl ester have been identified in the available literature.

The biological activity of a compound is highly dependent on its specific chemical structure. Therefore, inferring insecticidal properties from related but structurally distinct molecules would be highly speculative. Screening programs are necessary to determine if this compound possesses any meaningful activity against common agricultural pests.

Table 2: Hypothetical Insecticidal Activity Screening Data for this compound

| Pest Species | Life Stage | Application Method | Mortality Rate (%) at 24h |

| Myzus persicae (Green Peach Aphid) | Adult | Contact | Data not available |

| Spodoptera frugiperda (Fall Armyworm) | Larva | Ingestion | Data not available |

| Tetranychus urticae (Two-spotted Spider Mite) | Adult | Contact | Data not available |

Note: This table is for illustrative purposes only. No public data was found to populate this table.

Environmental and Ecological Research

Biodegradation and Environmental Fate Studies

Research into the environmental fate of Ethyl 4-chlorophenylacetate (B1239117) indicates that it is not expected to persist long in the environment. Its water solubility suggests it is likely to be mobile in soil and aquatic systems. fishersci.cafishersci.co.uk

The biodegradation of Ethyl 4-chlorophenylacetate is initiated by the enzymatic hydrolysis of its ester bond. This reaction, catalyzed by carboxylesterase enzymes, yields ethanol (B145695) and the principal metabolite, 4-chlorophenylacetic acid (4-CPAA). chemicalbook.com

The subsequent degradation of 4-CPAA by microorganisms is a key step in the complete mineralization of the compound. Aerobic degradation pathways have been identified, particularly in bacteria. For instance, Pseudomonas species can metabolize 4-CPAA. The process often involves a dioxygenase enzyme, such as 4-chlorophenylacetate-3,4-dioxygenase, which hydroxylates the aromatic ring. This leads to the formation of intermediates like 3,4-dihydroxyphenylacetate, which can then undergo ring cleavage, breaking down the aromatic structure. The cleavage of the carbon-chlorine bond is a critical and often rate-limiting step in the detoxification process.

A defined mixed culture of an Arthrobacter sp. and a Micrococcus sp. has been shown to mineralize the related compound 4-chloroacetophenone, a process which involves the formation of 4-chlorophenyl acetate (B1210297) as an intermediate. This demonstrates the capability of microbial consortia to break down such chlorinated substances.

This compound is generally considered to have low persistence in the environment. fishersci.ca Its water solubility contributes to its mobility in soil and water systems. fishersci.se While bioaccumulation is considered unlikely, the compound is expected to biodegrade relatively quickly. fishersci.co.ukthermofisher.com Photodegradation is another relevant process, with studies indicating that photolytic degradation can be rapid, with half-lives of less than four days. chemicalbook.com

Table 1: Environmental Persistence of this compound

| Parameter | Finding | Reference |

|---|---|---|

| Persistence | Unlikely to persist | fishersci.ca |

| Bioaccumulation | Bioaccumulation is unlikely | fishersci.co.uk |

| Mobility in Soil | Likely to be mobile due to water solubility | fishersci.cafishersci.se |

| Biodegradation | Predicted to biodegrade quickly | thermofisher.com |

| Photodegradation | Half-life of approximately 4 days in summer | chemicalbook.com |

Metabolite Identification in Environmental Systems

The breakdown of this compound in the environment leads to the formation of several intermediate compounds. The identification of these metabolites is crucial for understanding the complete degradation pathway and assessing any potential risks they may pose.

The primary and most immediate metabolite formed through hydrolysis is 4-chlorophenylacetic acid (4-CPAA) . chemicalbook.com This metabolite is of significant interest as it is also a breakdown product of other more complex and persistent pollutants, such as the insecticide DDT.

Further microbial degradation of 4-CPAA leads to other metabolites. Key identified compounds from the breakdown of the core chlorophenyl structure include:

4-chlorophenol

4-chlorocatechol

3,4-dihydroxyphenylacetate

Table 2: Identified Metabolites of this compound and Related Compounds

| Metabolite | Precursor Compound(s) | Formation Process | Reference |

|---|---|---|---|

| 4-Chlorophenylacetic acid | This compound, DDT | Ester hydrolysis, side-chain oxidation | chemicalbook.com |

| 4-Chlorophenyl acetate | 4-Chloroacetophenone | Baeyer-Villiger monooxygenase activity | |

| 4-Chlorophenol | 4-Chloroacetophenone | Microbial degradation | |

| 4-Chlorocatechol | 4-Chloroacetophenone | Microbial degradation |

| 3,4-Dihydroxyphenylacetate | 4-Chlorophenylacetic acid | Dioxygenase activity | |

Ecotoxicological Assessments

Specific ecotoxicological data for this compound, such as median lethal concentration (LC50) or median effective concentration (EC50) values for aquatic organisms, are not widely available in published literature. General safety data sheets advise that the compound should not be emptied into drains, indicating a potential for environmental harm. fishersci.ca The toxicological properties of the compound have not been fully investigated. fishersci.ca

The primary metabolite, 4-chlorophenylacetic acid, is also classified as causing skin and eye irritation and may cause respiratory irritation, but specific data on its effects on aquatic life are limited. fishersci.co.uk Given the general principle that chlorinated aromatic compounds can pose a risk to environmental organisms, further ecotoxicological testing on this compound and its metabolites is needed to fully characterize its environmental risk profile.

Table 3: Ecotoxicity Data for this compound

| Test Organism | Endpoint | Value | Reference |

|---|---|---|---|

| Daphnia magna (Water Flea) | EC50 | Data not available | |

| Pimephales promelas (Fathead Minnow) | LC50 | Data not available |

Q & A

Q. What are the standard synthetic routes for Ethyl 4-chlorophenylacetate in organic chemistry research?

this compound is synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 4-chlorophenylacetonitrile derivatives under reflux conditions with sodium methoxide (MeONa) in methanol or piperidine in ethanol. For example, LDA (lithium diisopropylamide) is used to deprotonate the substrate in THF at -10°C, followed by reaction with this compound to yield target compounds (38–99% yield). Post-synthesis purification may involve column chromatography or recrystallization .

Q. How can researchers validate the purity and structural integrity of this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm functional groups and stereochemistry.

- Mass spectrometry (MS) for molecular weight verification.

- HPLC or GC-MS to assess purity and detect impurities. Physicochemical properties (e.g., boiling point: 240.3°C, density: 1.197 g/cm³, refractive index: 1.523) are cross-checked with literature for consistency .

Q. What spectroscopic methods are optimal for identifying this compound in complex mixtures?

- FT-IR to detect ester carbonyl (~1740 cm⁻¹) and aromatic C-Cl (750–550 cm⁻¹) stretches.

- UV-Vis spectroscopy to monitor π→π* transitions in the aromatic ring.

- X-ray crystallography for definitive structural confirmation, though this requires high-purity crystals .

Advanced Research Questions

Q. How does Hirshfeld Surface Analysis elucidate intermolecular interactions in this compound derivatives?

Hirshfeld Surface Analysis quantifies intermolecular contacts (e.g., H···H, H···O, C···Cl) in crystal structures. For bis(4-chlorophenylacetate) complexes:

- H···H interactions dominate (50–60% contribution), stabilizing crystal packing.

- H···O/O···H hydrogen bonds (20–25%) and π-π stacking (evidenced by shape-index red/blue triangles) further enhance stability.

- Electrostatic energy frameworks (3.4–2.2 kJ/mol) and dispersion energies (-3.2 kJ/mol) are modeled using CrystalExplorer to validate experimental X-ray data .

Q. What enzymatic pathways degrade 4-chlorophenylacetate in environmental bioremediation?

- 4-Chlorophenylacetate 3,4-dioxygenase (EC 1.14.12.9) from Pseudomonas sp. CBS3 catalyzes oxidative dehalogenation, cleaving the aromatic ring via a two-component system (Component A: reductase; Component B: oxygenase).

- Dehalogenase enzymes in Arthrobacter spp. further metabolize intermediates into non-toxic substrates. Methodological challenges include optimizing enzyme activity under varying pH/temperature and monitoring degradation via LC-MS .

Q. How do computational models resolve contradictions in interaction energy calculations for this compound’s crystal structure?

Discrepancies arise from differing parametrization in energy models. Strategies include:

- Multi-model validation : Comparing 12 CrystalExplorer models to assess polarization (-0.2 kJ/mol), dispersion (-3.2 kJ/mol), and electrostatic energies (2.2–3.4 kJ/mol).

- DFT calculations : Benchmarking against quantum-mechanical data to refine force fields.

- Error analysis : Quantifying uncertainties from X-ray data resolution (<1.0 Å recommended) .

Q. What experimental approaches quantify the environmental persistence of chlorinated aromatics like this compound?

- Soil/water microcosms : Spiking samples and monitoring degradation via GC-MS or ¹⁴C isotopic tracing.

- QSAR models : Predicting half-life using logP (2.1–2.5) and electron-withdrawing effects of the Cl substituent.

- Toxicity assays : Daphnia magna or Aliivibrio fischeri bioluminescence inhibition tests to assess ecotoxicological impact .

Methodological Notes

- Synthesis Optimization : Adjust reaction stoichiometry (1.2–1.5 eq. LDA) and solvent polarity (THF > DCM) to improve yields .

- Crystallography : Use slow evaporation (acetonitrile/ethyl acetate) to grow diffraction-quality crystals.

- Enzymatic Assays : Couple NADH oxidation (340 nm absorbance) with dioxygenase activity for real-time kinetic analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.